An In-Depth Technical Guide to Cyclohexyl 3-trifluoromethylphenyl Ketone (CAS No. 3277-77-8)
An In-Depth Technical Guide to Cyclohexyl 3-trifluoromethylphenyl Ketone (CAS No. 3277-77-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl 3-trifluoromethylphenyl ketone, identified by the CAS number 3277-77-8, is a fluorinated aromatic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of both a cyclohexyl moiety and a trifluoromethylphenyl group imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents and functional materials. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of Cyclohexyl 3-trifluoromethylphenyl ketone, including its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug discovery and development.
Introduction: The Significance of Fluorinated Ketones in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3) is particularly valued for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Trifluoromethyl ketones (TFMKs) have emerged as valuable synthetic intermediates and pharmacophores in their own right.[1][2][3] They are versatile synthons for constructing complex fluorinated molecules and have been utilized as key intermediates in the synthesis of various therapeutic agents.[1][3]
Cyclohexyl 3-trifluoromethylphenyl ketone combines the structural features of a bulky, lipophilic cyclohexyl ring with the electronically modified trifluoromethylphenyl moiety. This combination makes it an attractive scaffold for probing receptor binding pockets and for developing novel compounds with potential therapeutic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Cyclohexyl 3-trifluoromethylphenyl ketone is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 3277-77-8 | Echemi |
| Molecular Formula | C₁₄H₁₅F₃O | Echemi |
| Molecular Weight | 256.26 g/mol | Echemi |
| IUPAC Name | Cyclohexyl(3-(trifluoromethyl)phenyl)methanone | Echemi |
| Synonyms | Cyclohexyl 3-trifluoromethylphenyl ketone | ChemExpress |
| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica |
| Boiling Point | 290.9°C at 760 mmHg | LookChem |
| Density | 1.181 g/cm³ | LookChem |
| Flash Point | 156.3°C | LookChem |
Synthesis and Mechanism: A Step-by-Step Protocol
The most logical and widely applicable method for the synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.
Reaction Principle
The synthesis proceeds via the Friedel-Crafts acylation of 1-bromo-3-(trifluoromethyl)benzene with cyclohexanecarbonyl chloride. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring to form the desired ketone.
Detailed Experimental Protocol
Materials:
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3-(Trifluoromethyl)bromobenzene
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Cyclohexanecarbonyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Addition funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
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Formation of the Acylium Ion: Slowly add cyclohexanecarbonyl chloride (1.1 eq) to the stirred suspension of AlCl₃ in DCM via the addition funnel. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion complex.
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Friedel-Crafts Acylation: Add 3-(trifluoromethyl)bromobenzene (1.0 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Cyclohexyl 3-trifluoromethylphenyl ketone.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show multiplets for the cyclohexyl protons, typically in the range of 1.2-3.5 ppm. The aromatic protons on the trifluoromethylphenyl ring will appear as multiplets in the downfield region, likely between 7.5 and 8.0 ppm.
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¹³C NMR: The carbon NMR will show characteristic signals for the carbonyl carbon (around 200 ppm), the carbons of the trifluoromethyl group (a quartet due to C-F coupling), and the aromatic and cyclohexyl carbons.
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IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ will be indicative of the ketone carbonyl group. C-H stretching frequencies for the aromatic and aliphatic portions will also be present, as well as C-F stretching bands.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (256.26 g/mol ).
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of Cyclohexyl 3-trifluoromethylphenyl ketone make it a valuable building block in drug discovery.
Role of the Trifluoromethyl Group
The trifluoromethyl group is a key pharmacophore that can:
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Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.[4]
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Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.
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Modulate Electronic Properties: The electron-withdrawing nature of the -CF₃ group can influence the acidity or basicity of nearby functional groups, affecting receptor binding.[4]
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Serve as a Bioisostere: It can mimic other groups in size and shape, allowing for the fine-tuning of ligand-receptor interactions.
Potential Therapeutic Targets
While specific biological activity data for Cyclohexyl 3-trifluoromethylphenyl ketone is limited in the public domain, derivatives of similar fluorinated ketones have shown promise in various therapeutic areas. Aromatic trifluoromethyl ketones have been characterized as warheads for covalently reversible kinase inhibitors.[5] Furthermore, compounds containing cyclohexyl and phenyl moieties have been investigated for their activity as mitofusin activators, with potential applications in neurodegenerative diseases. The synthesis of derivatives of Cyclohexyl 3-trifluoromethylphenyl ketone could lead to the discovery of novel modulators of various biological targets.
Visualization of a Potential Signaling Pathway Involvement
Sources
- 1. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
